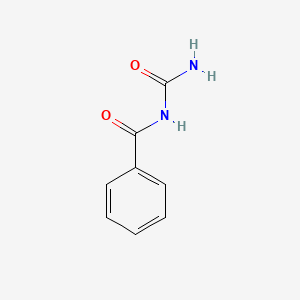

Benzoylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

N-carbamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c9-8(12)10-7(11)6-4-2-1-3-5-6/h1-5H,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYILSDLIGTCOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30210317 | |

| Record name | Benzamide, N-(aminocarbonyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-22-2 | |

| Record name | Benzoylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-(aminocarbonyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE5G06JM9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Benzoylurea Insecticides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoylphenylureas (BPUs), a prominent class of insect growth regulators (IGRs), represent a cornerstone of modern pest management strategies due to their high specificity and favorable toxicological profiles towards non-target organisms.[1][2][3] This technical guide provides a comprehensive analysis of the core mechanism of action of benzoylurea insecticides in insects. It delves into the molecular target, the biochemical pathways affected, and the physiological consequences of exposure. This document summarizes key quantitative data on the efficacy of various benzoylureas, details relevant experimental protocols for their study, and provides visual representations of the critical pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

First introduced in the 1970s, this compound insecticides disrupt the developmental processes of insects, rather than acting as acute neurotoxins.[1] This unique mode of action classifies them as insect growth regulators. Their primary effect is the inhibition of chitin (B13524) synthesis, an essential biopolymer for the formation of the insect's exoskeleton (cuticle).[1][2][3] Consequently, insects exposed to benzoylureas are unable to properly molt, leading to lethal deformities and a failure to complete their life cycle.[4][5] This targeted mechanism provides excellent selectivity, with minimal impact on vertebrates and other non-arthropod organisms that do not synthesize chitin.[1][2][3]

The Molecular Target: Chitin Synthase 1 (CHS1)

The primary molecular target of this compound insecticides is chitin synthase 1 (CHS1) , a transmembrane enzyme responsible for the polymerization of N-acetylglucosamine (NAG) into chitin chains.[6][7][8] For decades, the precise target site was a subject of debate, with some evidence suggesting an indirect effect via the sulfonylurea receptor (SUR). However, recent and compelling evidence from genetic and molecular studies has unequivocally identified CHS1 as the direct binding site.[6][7]

A significant breakthrough in confirming CHS1 as the target came from the identification of specific point mutations within the CHS1 gene that confer high levels of resistance to benzoylureas in various insect pests.[6][8][9] Notably, the I1042M mutation in the diamondback moth, Plutella xylostella, has been extensively studied and shown to be strongly correlated with resistance.[6][9] Functional validation of such mutations using techniques like CRISPR/Cas9 in model organisms such as Drosophila melanogaster has provided definitive proof of their role in resistance, thereby confirming the direct interaction between benzoylureas and the CHS1 enzyme.[6][7]

Mechanism of Action: Inhibition of Chitin Biosynthesis

Benzoylureas act as non-competitive inhibitors of chitin synthase 1. Their binding to the enzyme interferes with the catalytic process of chitin polymerization, preventing the elongation of the polysaccharide chain. This disruption occurs during the molting process when the insect is synthesizing a new cuticle.

The inability to produce sufficient and properly structured chitin has catastrophic consequences for the insect:

-

Malformed Cuticle: The new cuticle is thin, weak, and improperly formed.[4]

-

Failed Ecdysis: The insect is unable to shed its old exoskeleton (exuvia) or dies shortly after due to the fragile new cuticle being unable to withstand the pressures of molting and movement.[4][5]

-

Abnormalities in Development: Sublethal doses can lead to a range of developmental issues, including reduced fecundity, decreased longevity, and morphological defects in subsequent life stages.[4][10][11]

Chitin Biosynthesis Pathway

The synthesis of chitin is a multi-step enzymatic pathway. Benzoylureas specifically target the final step of this pathway.

Figure 1: A simplified diagram of the insect chitin biosynthesis pathway, highlighting the final step catalyzed by Chitin Synthase 1 (CHS1) and its inhibition by this compound insecticides.

Quantitative Data on this compound Efficacy

The efficacy of this compound insecticides is typically quantified by determining the lethal concentration (LC50) or lethal dose (LD50) required to kill 50% of a test population of insects. The half-maximal inhibitory concentration (IC50) is used to quantify the inhibition of the target enzyme, chitin synthase. Resistance ratios (RR) are calculated by dividing the LC50 of a resistant population by the LC50 of a susceptible population.

Table 1: Comparative Toxicity (LC50/LD50) of Selected Benzoylureas Against Various Insect Pests

| Insecticide | Insect Species | Life Stage | Bioassay Method | LC50/LD50 Value | Reference |

| Lufenuron | Plutella xylostella (Susceptible) | Larvae | Leaf Dip | 0.71 mg/L | [8] |

| Lufenuron | Plutella xylostella (Resistant) | Larvae | Leaf Dip | 870.5 mg/L | [8] |

| Novaluron | Leptopharsa gibbicarina | Nymphs | Topical Application | 0.33 ppm | [4] |

| Teflubenzuron | Leptopharsa gibbicarina | Nymphs | Topical Application | 0.24 ppm | [4] |

| Triflumuron | Leptopharsa gibbicarina | Nymphs | Topical Application | 0.42 ppm | [4] |

| Chlorfluazuron | Apolygus lucorum | 2nd Instar Nymphs | - | 51.63 mg/L | [11] |

| Hexaflumuron | Apolygus lucorum | 3rd Instar Nymphs | - | 66.87 mg/L | [11] |

| Triflumuron | Apolygus lucorum | 4th Instar Nymphs | - | 93.04 mg/L | [11] |

| Compound 5 (2,6-F2 benzoyl analog) | Spodoptera litura | - | - | pLD50 = 4.99 | [12] |

Table 2: In Vitro Inhibition of Chitin Synthase (IC50) by this compound Analogs

| Compound | Target | IC50 Value | Reference |

| Chitin synthase inhibitor 10 | Chitin Synthase (fungal) | 0.11 mM | [13] |

| Diflubenzuron | Chitin Synthase | - | [12] |

| 2,6-F2-substituted benzoyl analog (5) | Chitin Synthase | pIC50 = 6.42 | [12] |

| 2,6-(OMe)2-substituted benzoyl analog (4) | Chitin Synthase | pIC50 = 5.17 | [12] |

Table 3: Resistance Ratios Associated with CHS1 Mutations

| Insect Species | Mutation | This compound | Resistance Ratio (RR) | Reference |

| Plutella xylostella | I1042M | Lufenuron | 1224.26 | [8] |

| Drosophila melanogaster (engineered) | I1056M (equivalent to I1042M) | Lufenuron | 2900 to >15,000-fold | [9] |

| Drosophila melanogaster (engineered) | I1056F (equivalent to I1017F in mites) | Lufenuron | >15,000-fold | [9] |

Key Experimental Protocols

Insect Bioassay: Leaf Dip Method

This method is commonly used to determine the toxicity of insecticides to leaf-feeding insects.

Figure 2: A generalized workflow for conducting a leaf dip bioassay to determine the LC50 of a this compound insecticide.

Protocol:

-

Preparation of Insecticide Solutions: Prepare a series of concentrations of the this compound insecticide in a suitable solvent (e.g., acetone (B3395972) or DMSO) and then dilute with water containing a surfactant (e.g., Triton X-100).[14]

-

Leaf Preparation: Cut uniform discs from fresh, untreated host plant leaves.

-

Dipping: Dip each leaf disc into a specific insecticide concentration for a set time (e.g., 10-30 seconds).[14] A control group is dipped in the solvent-surfactant solution without the insecticide.

-

Drying: Allow the leaf discs to air dry completely.

-

Infestation: Place each dried leaf disc into a petri dish or similar container and introduce a known number of insect larvae (e.g., 10-20 third-instar larvae).

-

Incubation: Maintain the bioassay units under controlled environmental conditions (temperature, humidity, photoperiod).

-

Mortality Assessment: Record the number of dead larvae at specific time points (e.g., 24, 48, 72 hours). Larvae that are moribund or unable to move when prodded are often considered dead.

-

Data Analysis: Correct for control mortality using Abbott's formula. Use probit analysis to calculate the LC50 value and its 95% confidence limits.[14]

In Vitro Chitin Synthase Activity Assay

This assay measures the inhibitory effect of a compound directly on the chitin synthase enzyme.

Protocol:

-

Enzyme Preparation:

-

Homogenize insect tissue (e.g., last instar larval integument) or a fungal cell culture in a cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, with protease inhibitors).[13][15]

-

Centrifuge the homogenate at low speed to remove cell debris.[13][15]

-

(Optional) For some insect enzymes, a high-speed centrifugation step can be used to isolate the microsomal fraction containing the chitin synthase.[15]

-

The resulting supernatant or resuspended pellet serves as the crude enzyme extract.

-

-

Assay Reaction:

-

In a microplate well, combine the enzyme extract with a reaction buffer containing the substrate, UDP-N-acetylglucosamine (UDP-NAG), and necessary cofactors (e.g., MgCl2).[13][16]

-

Add the this compound compound at various concentrations. A control with no inhibitor is also included.

-

Incubate the plate at an optimal temperature (e.g., 30-37°C) for a specific duration (e.g., 1-3 hours).[13][15]

-

-

Detection of Chitin:

-

The newly synthesized chitin can be quantified using several methods. A common non-radioactive method involves a lectin-binding assay:

-

Coat the microplate wells with Wheat Germ Agglutinin (WGA), which binds to chitin.[13][15]

-

After the enzyme reaction, wash the wells to remove unreacted substrate.

-

Add a WGA-horseradish peroxidase (HRP) conjugate, which will bind to the immobilized chitin.[13][16]

-

After another wash step, add a colorimetric HRP substrate (e.g., TMB).[13][16]

-

Measure the absorbance at the appropriate wavelength. The amount of color produced is proportional to the amount of chitin synthesized.

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[15]

-

Analysis of Cuticle Ultrastructure by Transmission Electron Microscopy (TEM)

TEM can be used to visualize the effects of benzoylureas on the fine structure of the insect cuticle.

Protocol:

-

Sample Preparation:

-

Dissect small pieces of the integument from both treated and untreated insects.

-

Fix the tissue in a primary fixative (e.g., 2.5% glutaraldehyde (B144438) in a cacodylate or phosphate (B84403) buffer).[17][18]

-

-

Post-fixation and Staining:

-

Rinse the samples in buffer and post-fix in osmium tetroxide.[17][18]

-

En bloc stain with uranyl acetate (B1210297) to enhance contrast.

-

-

Dehydration and Embedding:

-

Sectioning and Imaging:

Resistance to Benzoylureas

The primary mechanism of resistance to this compound insecticides is target-site insensitivity due to mutations in the CHS1 gene.[6][8][9] As highlighted in Table 3, a single amino acid substitution can lead to a dramatic decrease in the binding affinity of the insecticide to the enzyme, resulting in high levels of resistance.

Metabolic resistance, involving the detoxification of the insecticide by enzymes such as cytochrome P450s, can also contribute to reduced susceptibility in some insect populations.[19]

Investigating Resistance Mechanisms with CRISPR/Cas9

The CRISPR/Cas9 gene-editing tool has been instrumental in validating the role of specific mutations in conferring resistance.

Figure 3: A simplified workflow demonstrating the use of CRISPR/Cas9 to introduce a putative resistance mutation into a susceptible insect strain to functionally validate its role in resistance.

Conclusion

This compound insecticides remain a vital tool in integrated pest management due to their specific and effective mechanism of action. Their ability to inhibit chitin synthase 1, a process essential for insect survival but absent in vertebrates, provides a high degree of selectivity. A thorough understanding of their molecular target, the biochemical consequences of their action, and the mechanisms by which insects develop resistance is crucial for the continued development of effective and sustainable insect control strategies. The experimental protocols and quantitative data presented in this guide offer a foundational resource for researchers and professionals working to advance the field of insecticide science.

References

- 1. This compound Chitin Synthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Effect of Benzoylphenyl Ureas on Survival and Reproduction of the Lace Bug, Leptopharsa gibbicarina - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. Resistance mutation conserved between insects and mites unravels the this compound insecticide mode of action on chitin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fitness Costs in Diamondback Moth Plutella xylostella (L.) (Lepidoptera: Plutellidae) Resistant to Lufenuron, A Chitin-Synthesis Inhibitor Insecticide | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Bioactivity and sublethal effects of benzoylphenylurea insecticides on Apolygus lucorum | Semantic Scholar [semanticscholar.org]

- 12. Inhibition of chitin synthesis by 5-benzoylamino-3-phenylisoxazoles with various substituents at two benzene rings and their larvicidal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. curresweb.com [curresweb.com]

- 15. benchchem.com [benchchem.com]

- 16. A Selective Assay to Detect Chitin and Biologically Active Nano-Machineries for Chitin-Biosynthesis with Their Intrinsic Chitin-Synthase Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Reduction and Block Staining of Human Hair Shafts and Insect Cuticles by Ammonium Thioglycolate to Enhance Transmission Electron Microscopic Observations [scirp.org]

- 18. Methods | Electron Microscopy [electron-microscopy.hms.harvard.edu]

- 19. biorxiv.org [biorxiv.org]

A Novel Mechanism of Action of Benzoylurea Insecticides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoylphenylurea (BPU) insecticides have been a cornerstone of integrated pest management for decades, prized for their specificity to arthropods and low vertebrate toxicity.[1] Their primary mode of action has long been understood as the disruption of chitin (B13524) synthesis, a process vital for the formation of the insect exoskeleton, leading to catastrophic molting failure in larval stages.[2][3] However, the precise molecular target remained a subject of debate for many years. Initial hypotheses centered on indirect action, possibly through the sulfonylurea receptor (SUR) affecting vesicle transport.[4][5] This technical guide synthesizes recent, definitive evidence that establishes a novel and more direct mechanism: the inhibition of the chitin synthase 1 (CHS1) enzyme .[6][7] Groundbreaking studies utilizing CRISPR/Cas9 gene editing have provided compelling proof, resolving a long-standing enigma in insect toxicology.[6] This guide provides an in-depth exploration of this core mechanism, details key experimental protocols for its study, presents quantitative efficacy data, and discusses potential secondary physiological effects.

The Core Mechanism of Action: Direct Inhibition of Chitin Synthase 1 (CHS1)

The central and novel understanding of the BPU mechanism of action is the direct interaction with and inhibition of chitin synthase 1 (CHS1), the enzyme responsible for polymerizing N-acetylglucosamine (GlcNAc) into chitin chains in epidermal cells.[6][8] This model supersedes the older hypothesis that BPUs acted indirectly by disrupting the transport of chitin precursors via the sulfonylurea receptor (SUR).[4][5]

The definitive evidence for this direct inhibition model comes from genetic studies. Researchers identified a specific point mutation, I1042M (Isoleucine to Methionine at position 1042), in the CHS1 gene of BPU-resistant strains of the diamondback moth, Plutella xylostella.[6] Using CRISPR/Cas9 genome editing to introduce the corresponding mutation (I1056M/F) into the CHS1 gene of the model organism Drosophila melanogaster, scientists successfully created strains that were highly resistant to a range of BPU insecticides.[6][9] This provides unequivocal proof that CHS1 is the direct molecular target.

Signaling Pathway: Disruption of Chitin Biosynthesis

The binding of a benzoylurea insecticide to a specific allosteric site on the CHS1 enzyme inhibits its catalytic activity. This blocks the final step of chitin biosynthesis: the polymerization of UDP-N-acetylglucosamine into long β-1,4-linked chitin chains. The immediate downstream cellular consequence is the inability of the epidermal cells to produce the procuticle during the molting process. This leads to a cascade of fatal physiological disruptions.

Quantitative Data on this compound Efficacy

The efficacy of BPU insecticides varies by compound, target species, and larval instar. The following tables summarize publicly available quantitative data, primarily lethal concentration (LC₅₀) values, for several common BPUs against economically important insect pests.

Table 1: LC₅₀ Values of Lufenuron against Lepidopteran Pests

| Insect Species | Life Stage | Bioassay Method | LC₅₀ | Exposure Time | Citation(s) |

|---|---|---|---|---|---|

| Plutella xylostella (Susceptible) | Larvae | Leaf Dip | 0.71 mg/L | - | [4][10] |

| Plutella xylostella (Resistant) | Larvae | Leaf Dip | 870.5 mg/L | - | [4] |

| Spodoptera littoralis | 2nd Instar Larvae | Diet Incorporation | 0.24 ppm | - | [10] |

| Spodoptera littoralis | 4th Instar Larvae | Diet Incorporation | 1.7 ppm | - | [10] |

| Spodoptera frugiperda | 2nd Instar Larvae | Diet Overlay | 0.99 mg/L | - | [11] |

| Helicoverpa armigera | 2nd Instar Larvae | Surface Diet | 0.0060 % | - |[12] |

Table 2: LC₅₀ Values of Novaluron against Various Insect Pests

| Insect Species | Life Stage | Bioassay Method | LC₅₀ (ppm) | Exposure Time | Citation(s) |

|---|---|---|---|---|---|

| Leptopharsa gibbicarina | Nymphs | - | 0.55 | - | [13] |

| Aedes aegypti | Larvae | Aqueous Exposure | 0.047 | 7 days | [6] |

| Aedes aegypti | Larvae | Aqueous Exposure | 0.002 | 14 days | [6] |

| Aedes aegypti | Larvae | Aqueous Exposure | 18.57 | 24 hours | [7] |

| Aedes albopictus | Larvae | Aqueous Exposure | 0.049 | 7 days | [6] |

| Aedes albopictus | Larvae | Aqueous Exposure | 0.005 | 14 days |[6] |

Table 3: LC₅₀ Values of Other this compound Insecticides

| Insecticide | Insect Species | Life Stage | Bioassay Method | LC₅₀ (mg/L) | Citation(s) |

|---|---|---|---|---|---|

| Chlorfluazuron (B1668723) | Helicoverpa armigera | 2nd Instar Larvae | Topical Application | 0.0088 | [12] |

| Chlorfluazuron | Helicoverpa armigera | 2nd Instar Larvae | Surface Diet | 0.0127 | [12] |

| Chlorfluazuron | Helicoverpa armigera | - | - | 1.71 | [13] |

| Hexaflumuron | Helicoverpa armigera | - | - | - | [13] |

| Teflubenzuron | Leptopharsa gibbicarina | Nymphs | - | 1.71 | [13] |

| Triflumuron | Leptopharsa gibbicarina | Nymphs | - | 2.38 |[13] |

Note: Direct comparisons of LC₅₀ values should be made with caution due to variations in experimental protocols, insect strains, and formulations.

Potential Secondary Mechanisms of Action

While direct inhibition of CHS1 is the primary mode of action, some studies suggest that BPUs may induce other physiological stress responses in insects. These are generally considered secondary effects resulting from the primary disruption of molting and cuticle integrity.

Effects on the Insect Immune System

The insect immune system, particularly the phenoloxidase (PO) cascade, is critical for wound healing and defense against pathogens. Some research indicates that exposure to sublethal concentrations of BPUs, such as chlorfluazuron and hexaflumuron, can lead to an increase in phenoloxidase activity in the hemocytes of Helicoverpa armigera.[13] This may be an adaptive stress response to cuticular deformities or internal damage caused by the primary mode of action.

Oxidative Stress

Exposure to various classes of insecticides can induce oxidative stress in insects, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant systems to neutralize them.[11] While direct evidence specifically linking BPUs to oxidative stress is less common than for neurotoxic insecticides, it is plausible that the physiological trauma of a failed molt could induce a general stress response, including the generation of ROS. Key markers for such studies include levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) S-transferases (GSTs).[11][14] Further research is required to fully characterize the role of oxidative stress in BPU toxicology.

Neurotoxicity

Benzoylureas are not classified as neurotoxic insecticides. Their mode of action is fundamentally different from that of organophosphates, carbamates (which target acetylcholinesterase), or pyrethroids (which target sodium channels).[15] Studies on the toxicological profile of BPUs like flufenoxuron (B33157) have shown no evidence of neurotoxicity.[16] Therefore, neurotoxic effects are not considered a primary or significant secondary mechanism of action for this class of compounds.

Key Experimental Protocols

Protocol: Non-Radioactive Chitin Synthase Activity Assay

This protocol is adapted from methods developed for a high-throughput, non-radioactive assay to measure insect chitin synthase activity and its inhibition.[16][17]

Workflow Diagram

Methodology:

-

Enzyme Preparation: Homogenize insect tissue (e.g., larvae or pupae) in an appropriate extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, with protease inhibitors). Perform differential centrifugation to isolate the microsomal fraction, which is enriched with chitin synthase. Resuspend the pellet and determine the protein concentration.[16]

-

Plate Coating: Coat the wells of a 96-well microtiter plate with Wheat Germ Agglutinin (WGA) solution (e.g., 50 µg/mL). WGA specifically binds to chitin polymers. Incubate overnight, wash, and then block the wells with a solution like Bovine Serum Albumin (BSA).[16][17]

-

Enzymatic Reaction: Prepare a reaction mixture containing the substrate UDP-GlcNAc (e.g., 1 mM), GlcNAc (e.g., 5 mM), and MgCl₂ (e.g., 10 mM) in a suitable buffer.

-

Inhibition Assay: To each well, add the reaction mixture, the this compound compound at various concentrations (dissolved in a carrier solvent like DMSO), and the enzyme preparation. Include controls with solvent only (0% inhibition) and boiled enzyme (background).[16]

-

Incubation: Incubate the plate (e.g., 37°C for 1-3 hours) to allow for chitin synthesis. The newly synthesized chitin will bind to the WGA-coated plate.

-

Detection: Wash the plate to remove unreacted substrate. Add a WGA-Horseradish Peroxidase (HRP) conjugate, which will bind to the immobilized chitin. After another wash step, add a colorimetric HRP substrate (e.g., TMB). Stop the reaction and measure the absorbance (e.g., at 450 nm).[16]

-

Data Analysis: Subtract the background absorbance. Calculate the percentage of enzyme inhibition for each BPU concentration relative to the solvent control. Plot the results to determine the IC₅₀ value.

Protocol: Larval Bioassay for LC₅₀ Determination (Leaf Dip Method)

This protocol is a standard method for determining the toxicity of insecticides to foliar-feeding insects.[10]

Methodology:

-

Insect Rearing: Maintain a healthy, age-synchronized colony of the target insect species on a suitable host plant or artificial diet under controlled environmental conditions.

-

Insecticide Solutions: Prepare a stock solution of the this compound insecticide in an appropriate solvent (e.g., acetone). Make a series of dilutions in water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to achieve the desired test concentrations.

-

Leaf Treatment: Excise fresh, undamaged leaves from the host plant. Dip each leaf into a test solution (or control solution of water + surfactant) for a standardized duration (e.g., 10-30 seconds).

-

Exposure: Allow the treated leaves to air dry completely. Place each leaf into a separate petri dish or ventilated container. Introduce a set number of same-instar larvae (e.g., 10-20 third-instar larvae) into each container.

-

Incubation: Maintain the containers under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).

-

Mortality Assessment: Record larval mortality at specified time points (e.g., 24, 48, 72, and 96 hours). Larvae that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: Correct mortality data for any control mortality using Abbott's formula. Use probit analysis to calculate the LC₅₀ value, its 95% confidence limits, and the slope of the concentration-mortality curve.

Protocol: CRISPR/Cas9-Mediated Generation of BPU Resistance Mutation

This protocol outlines the general workflow for using CRISPR/Cas9 with Homology-Directed Repair (HDR) to introduce the specific I1042M point mutation into the CHS1 gene of Plutella xylostella, conferring BPU resistance.[6]

Workflow Diagram

Methodology:

-

Component Design:

-

sgRNA (single guide RNA): Design a 20-nucleotide sgRNA sequence that targets the region of the CHS1 gene containing the isoleucine codon (ATT) at position 1042 in P. xylostella. The cut site should be as close to the target codon as possible to maximize HDR efficiency.[6]

-

Donor Template: Design a single-stranded oligodeoxynucleotide (ssODN) of approximately 100-200 nucleotides. This template should be homologous to the target region but contain the desired mutation: the ATT codon changed to ATG (methionine). It is also advisable to include silent mutations in the PAM site or nearby to prevent re-cutting by Cas9 after successful editing.[10]

-

-

Preparation of Reagents: Synthesize the sgRNA and the ssODN donor template. Prepare Cas9 nuclease (either as purified protein or as mRNA for in vivo translation).

-

Microinjection: Mix the Cas9 protein/mRNA, sgRNA, and ssODN donor template into an injection buffer. Microinject this mixture into early-stage insect embryos (pre-blastoderm) to deliver the editing machinery into the germline cells.[6]

-

Rearing and Screening: Rear the injected G₀ embryos to adulthood. Cross these individuals with wild-type insects. Screen the F₁ progeny for the presence of the desired knock-in mutation using PCR amplification of the target locus followed by Sanger sequencing.

-

Establishment of Homozygous Line: Intercross heterozygous F₁ individuals to generate an F₂ generation. Screen the F₂ individuals to identify those that are homozygous for the I1042M mutation.

-

Phenotypic Validation: Conduct dose-response bioassays (as described in Protocol 4.2) on the homozygous mutant line and a wild-type control line to quantitatively confirm the gain of resistance to this compound insecticides.

Conclusion

The elucidation of chitin synthase 1 as the direct molecular target of this compound insecticides marks a significant advancement in the field of insect toxicology. This refined understanding, driven by powerful genetic tools like CRISPR/Cas9, provides a solid foundation for the rational design of new insect growth regulators and for the development of robust resistance management strategies. While the primary mechanism is clear, further investigation into potential secondary effects, such as the induction of immune and oxidative stress responses, will provide a more holistic view of the physiological impact of these important insecticides. The protocols and data presented in this guide offer a comprehensive resource for researchers engaged in the study and development of chitin synthesis inhibitors.

References

- 1. This compound Chitin Synthesis Inhibitors [pubmed.ncbi.nlm.nih.gov]

- 2. jeb.co.in [jeb.co.in]

- 3. AOP Report: Inhibition of Chitin Synthase 1 Leading to Increased Mortality in Arthropods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on Insecticidal Activities and Action Mechanism of Novel Benzoylphenylurea Candidate NK-17 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. Isoxaben analogs inhibit chitin synthesis in the cultured integument of the rice stem borer Chilo suppressalis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physiological characterization of chitin synthase A responsible for the biosynthesis of cuticle chitin in Culex pipiens pallens (Diptera: Culicidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Resistance mutation conserved between insects and mites unravels the this compound insecticide mode of action on chitin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sg.idtdna.com [sg.idtdna.com]

- 11. als-journal.com [als-journal.com]

- 12. researchgate.net [researchgate.net]

- 13. Effect of Benzoylphenyl Ureas on Survival and Reproduction of the Lace Bug, Leptopharsa gibbicarina - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. fsc.go.jp [fsc.go.jp]

- 17. sg.idtdna.com [sg.idtdna.com]

Benzoylurea Derivatives: A Technical Guide to Synthesis and Biological Activity

An in-depth resource for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and mechanisms of action of benzoylurea derivatives.

This compound derivatives represent a significant class of organic compounds with a diverse range of biological activities. This guide provides a comprehensive overview of their synthesis, with a focus on their applications as anticancer, insecticidal, and antimicrobial agents. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows are presented to facilitate further research and development in this field.

Synthesis of this compound Derivatives

The core structure of this compound can be chemically modified to generate a vast library of derivatives with distinct biological properties. The most common synthetic strategies involve the reaction of a substituted benzoyl isocyanate with an appropriate amine or the reaction of a substituted aniline (B41778) with a benzoyl chloride and an isocyanate source.

General Synthesis of N-Benzoyl-N'-phenylurea Derivatives

A prevalent and versatile method for synthesizing N-benzoyl-N'-phenylurea derivatives is through a two-step, one-pot reaction.

-

Step 1: Formation of Benzoyl Isocyanate: The synthesis typically commences with the formation of a benzoyl isocyanate intermediate. This is achieved by reacting a substituted benzoyl chloride with an isocyanate source, such as sodium or potassium isocyanate, in an anhydrous inert solvent like acetone (B3395972) or acetonitrile. The reaction mixture is often heated to drive the formation of the isocyanate.

-

Step 2: Reaction with a Substituted Aniline: The in situ generated benzoyl isocyanate is then reacted with a substituted aniline. The aniline derivative is added to the reaction mixture, which is then stirred, typically at room temperature or with gentle warming, to yield the final this compound product.

-

Step 3: Isolation and Purification: The synthesized this compound derivative often precipitates from the reaction mixture and can be isolated by filtration. Further purification is commonly achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain a product of high purity.

Example Experimental Protocol: Synthesis of Benzoylthiourea (B1224501) Derivatives

This protocol outlines a general procedure for the synthesis of benzoylthiourea derivatives, which are analogs of benzoylureas with notable biological activities.[1]

-

Materials:

-

Substituted benzoyl chloride

-

Primary aniline derivative

-

Acetone (dry)

-

-

Procedure:

-

A solution of the appropriately substituted benzoyl chloride (43 mmol) in dry acetone (20 mL) is added dropwise to a stirred solution of an equimolecular amount of ammonium thiocyanate (3.2 g) in dry acetone.

-

The reaction mixture is refluxed for 3 hours to facilitate the formation of the benzoyl isothiocyanate intermediate.

-

A solution of the primary aniline derivative in the same solvent is then added to the reaction mixture.

-

The resulting solution is heated under reflux for an additional 3 hours.

-

After cooling, the reaction mixture is poured onto ice.

-

The precipitate formed is collected by filtration, washed thoroughly with water, and purified by crystallization from an ethanol/dichloromethane mixture (1:1) to yield the desired benzoylthiourea derivative.[1]

-

Biological Activities of this compound Derivatives

The versatility of the this compound scaffold has led to the discovery of derivatives with a broad spectrum of biological activities, including potent anticancer, insecticidal, and antimicrobial effects.

Anticancer Activity

A significant number of this compound derivatives have demonstrated potent cytotoxic activity against a wide range of human cancer cell lines.[2][3] A primary mechanism of their anticancer action is the disruption of microtubule dynamics, which are critical for cell division. This interference leads to cell cycle arrest, typically in the M-phase, and subsequent induction of apoptosis (programmed cell death).[4]

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | IC₅₀ (µM) | Mechanism of Action |

| 3-Haloacylamino benzoylureas (3-HBUs) | Various human tumor cell lines | 0.01 - 0.30 | Inhibition of microtubule assembly, M-phase arrest, apoptosis |

| Pyrazoloxyphenyl this compound derivatives | A-549, SKOV-3, SK-MEL-2, XF-498, HCT-15 | Potent activity reported | Not specified |

| Benzoylphenylurea (B10832687) analogs | BxPC3, Mia-Paca, Hep2 | Significant inhibition observed | Not specified |

Insecticidal Activity

This compound derivatives are extensively utilized as insect growth regulators (IGRs) in agriculture and public health.[1] Their mode of action involves the inhibition of chitin (B13524) synthesis, an essential polysaccharide for the formation of the insect's exoskeleton.[5] This disruption of the molting process is particularly effective against larval stages, leading to their demise.[1]

Table 2: Insecticidal Activity of Selected this compound Derivatives

| Compound/Derivative Class | Target Insect(s) | Activity | Mechanism of Action |

| Diflubenzuron | Wide range of insect pests | Larvicidal | Chitin synthesis inhibition |

| Flucycloxuron | Oriental armyworm, diamondback moth | Potent larvicidal activity | Chitin synthesis inhibition |

| Benzoylthiourea derivatives | Spodoptera littoralis (Cotton leafworm) | Moderate insecticidal activity | Chitin synthesis inhibition |

Antimicrobial Activity

Recent research has highlighted the potential of this compound and benzoylthiourea derivatives as a novel class of antimicrobial agents. These compounds have shown activity against a variety of pathogenic bacteria and fungi. While the precise mechanisms are still being elucidated, they are thought to involve the inhibition of key microbial enzymes.

Table 3: Antimicrobial Activity of Selected this compound Derivatives

| Compound/Derivative Class | Target Microorganism(s) | MIC/EC₅₀ (µg/mL) |

| Benzoylthiourea derivatives | Staphylococcus aureus, E. coli, B. subtilis, P. aeruginosa | Activity demonstrated |

| This compound derivatives containing a pyrimidine (B1678525) moiety | Rhizoctonia solani | EC₅₀: 5.21 - 6.72 |

| 1,2,4-triazolyl-benzoylthiourea derivative | Staphylococcus aureus | MIC: 16 |

Experimental Protocols for Biological Assays

Standardized and reproducible biological assays are crucial for the evaluation of novel this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

-

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum)

-

96-well microplates

-

This compound derivative stock solutions (typically in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed the cancer cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the this compound derivatives in the complete culture medium.

-

Remove the existing medium from the wells and add the medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

Following the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

-

Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

-

Antibacterial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microplates

-

This compound derivative stock solutions (in DMSO)

-

Bacterial inoculum adjusted to a 0.5 McFarland standard

-

Positive control antibiotic

-

-

Procedure:

-

Prepare two-fold serial dilutions of the this compound derivatives in the bacterial growth medium directly in the wells of a 96-well plate.

-

Add the standardized bacterial inoculum to each well, ensuring a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with medium and DMSO), and a sterility control (medium only) on each plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research.

Anticancer Mechanism: Inhibition of Microtubule Polymerization and Apoptosis Induction

Many this compound derivatives with anticancer properties function by disrupting the normal assembly and disassembly of microtubules, leading to mitotic arrest and subsequent apoptosis.

Caption: this compound derivatives inhibit microtubule polymerization, leading to mitotic arrest and apoptosis.

Insecticidal Mechanism: Inhibition of Chitin Synthesis

The insecticidal activity of benzoylureas is primarily due to their ability to inhibit the enzyme chitin synthase, which is vital for the formation of the insect cuticle.

Caption: this compound derivatives inhibit chitin synthesis, causing failure in the molting process and larval death.

General Experimental Workflow for this compound Derivative Development

The development of new this compound derivatives follows a structured workflow from initial design to lead optimization.

Caption: A typical workflow for the discovery and development of novel this compound derivatives.

References

- 1. curresweb.com [curresweb.com]

- 2. Novel this compound derivatives as potential antitumor agents; synthesis, activities and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antitumor evaluation of benzoylphenylurea analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of microtubule assembly in tumor cells by 3-bromoacetylamino this compound, a new cancericidal compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Architecture of Efficacy: A Technical Guide to the Structure-Activity Relationship of Benzoylurea Insecticides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylurea insecticides represent a cornerstone of modern integrated pest management (IPM) programs. Valued for their high specificity to insects and low mammalian toxicity, these compounds act as potent insect growth regulators (IGRs) by disrupting the formation of chitin (B13524), a vital component of the insect exoskeleton.[1] This mode of action, distinct from the neurotoxic mechanisms of many conventional insecticides, makes them particularly effective against larval stages of various pests and a valuable tool in resistance management strategies.[2][3]

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound insecticides. It is designed to furnish researchers, scientists, and professionals in drug development with a comprehensive understanding of the chemical architecture required for potent insecticidal activity. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows, this guide aims to facilitate the rational design of novel, more effective this compound derivatives.

Core Structure and Mechanism of Action

The fundamental scaffold of a this compound insecticide consists of a substituted benzoyl group linked to a substituted phenylurea moiety. The insecticidal activity of these compounds stems from their ability to inhibit chitin synthesis.[3] While the precise molecular mechanism was once debated, compelling evidence now points to the direct interaction with and inhibition of chitin synthase 1 (CHS1), a transmembrane enzyme responsible for polymerizing N-acetylglucosamine (GlcNAc) into chitin chains.[4][5] This inhibition leads to an accumulation of the chitin precursor UDP-N-acetylglucosamine and prevents the proper formation of the insect's cuticle, ultimately causing mortality during molting.[3]

Below is a diagram illustrating the proposed mechanism of action.

Caption: Proposed mechanism of action of this compound insecticides.

Structure-Activity Relationship (SAR)

The insecticidal potency of this compound derivatives is highly dependent on the nature and position of substituents on both the benzoyl (A-ring) and the aniline (B41778) (B-ring) moieties. Extensive research has elucidated key structural requirements for optimal activity.

Substituents on the Benzoyl Moiety (A-Ring)

Early research indicated that substitution at the ortho (2-position) of the benzoyl ring is crucial for insecticidal activity.[5] Halogen atoms, particularly fluorine and chlorine, are common and effective substituents at this position. The presence of a 2,6-disubstituted pattern on the benzoyl ring often enhances activity. For instance, many commercially successful benzoylureas feature a 2,6-difluorobenzoyl group.[6]

Substituents on the Phenylurea Moiety (B-Ring)

The electronic and steric properties of substituents on the aniline ring significantly influence the insecticidal activity. Electron-withdrawing groups at the para (4-position) of the aniline ring are generally favorable for activity.[6] The size of the substituent also plays a role, with bulky groups sometimes leading to decreased efficacy.

Quantitative Structure-Activity Relationship (QSAR) Data

The following tables summarize the insecticidal activity (LC50 values) of various this compound derivatives against different insect species. These quantitative data provide a basis for comparing the efficacy of different substitution patterns.

Table 1: Insecticidal Activity of this compound Derivatives against Spodoptera exigua

| Compound | Benzoyl Moiety (A-Ring) | Aniline Moiety (B-Ring) | LC50 (mg/L) | Reference |

| NK-17 | 2,6-difluoro | 4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)-3,5-dichloro | 3.38 | [7] |

| Hexaflumuron | 2,6-difluoro | 4-(3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl) | 6.54 | [7] |

| Chlorfluazuron | 2,6-difluoro | 4-(3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenyl) | 9.09 | [7] |

Table 2: Insecticidal Activity of this compound Derivatives against Plutella xylostella

| Compound | Benzoyl Moiety (A-Ring) | Aniline Moiety (B-Ring) | LC50 (mg/L) | Reference |

| NK-17 | 2,6-difluoro | 4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)-3,5-dichloro | 2.15 | [7] |

| Hexaflumuron | 2,6-difluoro | 4-(3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl) | 2.92 | [7] |

| Chlorfluazuron | 2,6-difluoro | 4-(3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenyl) | 4.08 | [7] |

Table 3: Insecticidal Activity of Benzoylthiourea and this compound Derivatives against Spodoptera littoralis (2nd instar larvae)

| Compound | Structure | LC50 (ppm) after 72h | Reference |

| 1 | 2-benzoyl-N-phenylhydrazine-1-carbothioamide | 73.125 | [8] |

| 2 | 2-(cyanoacetyl)-N-phenylhydrazine-1-carboxamide | 26.635 | [8] |

| 3 | N-(2-(2-cyanoacetyl)hydrazinecarbonothioyl)furan-2-carboxamide | 17.082 | [8] |

Experimental Protocols

The evaluation of the insecticidal activity of this compound compounds typically involves bioassays to determine lethal concentrations (LC50) or lethal doses (LD50). Below are detailed methodologies for common bioassays.

Larval Leaf-Dip Bioassay

This method is commonly used to assess the stomach toxicity of insecticides against lepidopteran larvae.

Materials:

-

Technical grade this compound compound

-

Acetone (B3395972) (or other suitable solvent)

-

Triton X-100 (or other suitable surfactant)

-

Distilled water

-

Fresh, untreated host plant leaves (e.g., cabbage, cotton)

-

Petri dishes

-

Filter paper

-

Second or third instar larvae of the target insect species

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the test compound by dissolving a known weight of the technical grade insecticide in a minimal amount of acetone.[9]

-

Preparation of Test Solutions: Prepare a series of dilutions from the stock solution using distilled water containing a surfactant (e.g., 0.1% Triton X-100) to ensure uniform spreading on the leaf surface.[8] A typical concentration range might be 500, 250, 125, and 62.5 ppm. A control solution containing only distilled water and the surfactant should also be prepared.

-

Leaf Treatment: Dip fresh host plant leaves into each test solution for approximately 30 seconds with gentle agitation.[8]

-

Drying: Place the treated leaves on filter paper and allow them to air dry completely at room temperature.

-

Insect Exposure: Place one treated leaf into each Petri dish lined with moistened filter paper. Introduce a known number of larvae (e.g., 10-20) into each Petri dish.

-

Incubation: Maintain the Petri dishes at a constant temperature and humidity (e.g., 25 ± 1°C, 60-70% relative humidity) with a specified photoperiod.

-

Mortality Assessment: Record larval mortality at specified intervals (e.g., 24, 48, and 72 hours) after treatment. Larvae are considered dead if they are unable to move when prodded with a fine brush.

-

Data Analysis: Calculate the corrected mortality using Abbott's formula if mortality is observed in the control group. Determine the LC50 value and its 95% confidence limits using probit analysis.

Topical Application Bioassay

This method is used to determine the contact toxicity of an insecticide.

Materials:

-

Technical grade this compound compound

-

Acetone (or other suitable volatile solvent)

-

Microsyringe or microapplicator

-

Third or fourth instar larvae of the target insect species

-

Petri dishes

-

Artificial diet or host plant leaves

Procedure:

-

Preparation of Test Solutions: Dissolve the technical grade insecticide in a volatile solvent like acetone to prepare a series of concentrations.[10]

-

Application: Using a microsyringe or microapplicator, apply a small, measured droplet (e.g., 1 µL) of the test solution to the dorsal thoracic region of each larva.[10] A control group should be treated with the solvent only.

-

Post-Treatment Care: Place the treated larvae individually in Petri dishes containing a food source (artificial diet or host plant leaves).

-

Incubation: Maintain the larvae under controlled conditions of temperature, humidity, and photoperiod.

-

Mortality Assessment: Record mortality at regular intervals (e.g., 24, 48, 72 hours) post-application.

-

Data Analysis: Calculate the LD50 value (the dose required to kill 50% of the test population) and its confidence limits using probit analysis.

Workflow for SAR Studies of this compound Insecticides

The development of novel this compound insecticides follows a structured workflow, from initial design to final evaluation. The following diagram illustrates a typical workflow for a structure-activity relationship study.

Caption: A typical workflow for a structure-activity relationship study of this compound insecticides.

Conclusion

The structure-activity relationships of this compound insecticides are well-defined, providing a solid framework for the development of new and improved pest control agents. The key to their efficacy lies in the precise arrangement of substituents on the benzoyl and phenylurea rings, which governs their interaction with the target enzyme, chitin synthase. By leveraging the quantitative data and detailed experimental protocols presented in this guide, researchers can more effectively design and evaluate novel this compound derivatives with enhanced potency, broader spectrum of activity, and favorable environmental profiles. The continued exploration of SAR in this chemical class will undoubtedly lead to the next generation of highly effective and selective insect growth regulators.

References

- 1. scispace.com [scispace.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. This compound Chitin Synthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigation of Novel Pesticides with Insecticidal and Antifungal Activities: Design, Synthesis and SAR Studies of Benzoylpyrimidinylurea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jeb.co.in [jeb.co.in]

- 6. researchgate.net [researchgate.net]

- 7. Studies on Insecticidal Activities and Action Mechanism of Novel Benzoylphenylurea Candidate NK-17 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. entomoljournal.com [entomoljournal.com]

- 10. par.nsf.gov [par.nsf.gov]

Toxicological Profile of Benzoylurea Compounds in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzoylurea compounds, a class of insecticides, function primarily by inhibiting chitin (B13524) synthesis in insects, a pathway absent in mammals. This inherent selectivity contributes to their generally low acute toxicity in mammalian species. However, chronic exposure and high doses can lead to a range of toxicological effects, necessitating a thorough understanding of their profile for risk assessment and safety evaluation. This guide provides a comprehensive overview of the toxicological properties of this compound compounds in mammals, detailing their mechanism of action, toxicokinetics, and effects on various organ systems. It includes a summary of quantitative toxicity data, detailed experimental protocols based on OECD guidelines, and visualizations of metabolic pathways and experimental workflows.

Mechanism of Action in Mammals

Unlike their well-defined mechanism in insects, the precise molecular targets of this compound compounds in mammals are not fully elucidated. The primary insecticidal action is the inhibition of chitin synthase, disrupting the formation of the exoskeleton.[1] Since mammals lack chitin, the toxicity observed at high or repeated doses is believed to stem from secondary effects.[2] These may include the induction of metabolic enzymes and oxidative stress. Some research also points towards potential endocrine-disrupting activities.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetic profile of this compound compounds in mammals is characterized by:

-

Absorption: Generally, intestinal absorption is dose-dependent and can be low, especially at high doses.[2][3] For instance, the absorption of diflubenzuron (B1670561) in rats decreases significantly with increasing doses.[3]

-

Distribution: Being lipophilic, this compound compounds tend to distribute into and accumulate in fatty tissues.[2][4]

-

Metabolism: The primary metabolic pathway involves hydrolysis of the urea (B33335) bridge, followed by hydroxylation of the aromatic rings.[2] For example, diflubenzuron is metabolized to 2,6-difluorobenzoic acid and 4-chlorophenylurea.[2]

-

Excretion: Elimination occurs predominantly through the feces due to incomplete absorption and biliary excretion of metabolites.[2][3]

Metabolic Pathway of Diflubenzuron in Rats

Caption: Simplified metabolic pathway of Diflubenzuron in rats.

Toxicological Endpoints

Acute Toxicity

This compound compounds generally exhibit low acute toxicity in mammals via oral, dermal, and inhalation routes.[2]

Sub-chronic and Chronic Toxicity

Repeated exposure to this compound compounds can lead to effects on several organ systems. The primary target organs are often the hematological system and the liver.[2] For diflubenzuron, chronic exposure has been shown to cause methemoglobinemia, an impairment of the oxygen-carrying capacity of the blood.[5]

Carcinogenicity and Genotoxicity

Most this compound compounds have not been found to be genotoxic or carcinogenic in standard assays.[2]

Reproductive and Developmental Toxicity

This compound compounds are generally not considered to be teratogenic.[2] However, some studies on lufenuron (B1675420) have suggested potential reproductive and developmental toxicity at high doses, including effects on fetal growth.[6][7]

Quantitative Toxicity Data

The following tables summarize key quantitative toxicity data for selected this compound compounds.

Table 1: Acute Oral Toxicity (LD50)

| Compound | Species | LD50 (mg/kg bw) | Reference |

| Diflubenzuron | Rat | >4640 | [8] |

| Mouse | >4640 | [8] | |

| Flufenoxuron | Rat | >3000 | [9] |

| Lufenuron | Rat | >2000 | [4] |

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Acceptable Daily Intake (ADI)

| Compound | Study Duration & Species | NOAEL (mg/kg bw/day) | ADI (mg/kg bw/day) | Key Effects at LOAEL | Reference |

| Diflubenzuron | 52-week Dog | 2 | 0.02 | Methemoglobinemia and sulfhemoglobinemia | [10] |

| Flufenoxuron | 1-year Dog | 3.7 | 0.037 | Hematological effects | [11] |

| 2-year Rat | 25.9 | - | Reduced body weight gain | [9] | |

| Lufenuron | 90-day Dog | 7.8 | - | Increased blood cholesterol and liver weight | [12] |

Experimental Protocols

The toxicological evaluation of this compound compounds follows standardized protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Testing (OECD 420, 423, 425)

These guidelines describe procedures for assessing the acute toxic effects of a single oral dose. The main steps involve:

-

Animal Selection: Typically, young adult female rats are used.[13]

-

Dose Administration: The test substance is administered by gavage in a single dose.[13]

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[2]

Experimental Workflow for Acute Oral Toxicity (OECD 423)

References

- 1. tandfonline.com [tandfonline.com]

- 2. Diflubenzuron: intestinal absorption and metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. testinglab.com [testinglab.com]

- 4. fsc.go.jp [fsc.go.jp]

- 5. The OECD guidelines for the testing of chemicals and pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. ecetoc.org [ecetoc.org]

- 8. A comparison of the distribution, metabolism and excretion of two benzoylphenylurea pesticides, diflubenzuron and lufenuron in the rat and mouse - ProQuest [proquest.com]

- 9. ask-force.org [ask-force.org]

- 10. oecd.org [oecd.org]

- 11. wisnerbaum.com [wisnerbaum.com]

- 12. fao.org [fao.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Environmental Fate and Degradation of Benzoylurea Insecticides

For Researchers, Scientists, and Drug Development Professionals

Introduction to Benzoylurea Insecticides

This compound insecticides are a significant class of insect growth regulators (IGRs) that interfere with the synthesis of chitin, a critical component of the insect exoskeleton.[1][2] This mode of action leads to abortive molting in larval stages, providing effective control of a wide range of agricultural and veterinary pests.[1][3] Prominent members of this class include diflubenzuron, lufenuron, novaluron, hexaflumuron, and teflubenzuron (B33202). While valued for their selectivity and generally low mammalian toxicity, understanding their environmental fate and degradation is paramount for assessing their ecological impact and ensuring their responsible use.[3][4] This technical guide provides a comprehensive overview of the environmental degradation pathways of this compound insecticides, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Environmental Fate of Benzoylureas

The environmental persistence and transformation of this compound insecticides are governed by a combination of abiotic and biotic processes. The primary routes of degradation include hydrolysis, photolysis, and microbial degradation. Their mobility and bioavailability in the environment are largely influenced by their sorption to soil and sediment.

Hydrolysis

Hydrolysis is a key abiotic degradation pathway for benzoylureas, particularly in aqueous environments. The rate of hydrolysis is highly dependent on pH and temperature. Generally, benzoylureas are stable under acidic to neutral conditions but degrade more rapidly in alkaline environments.[5][6] The primary point of hydrolytic cleavage is the urea (B33335) bridge, leading to the formation of substituted anilines and benzoic acid derivatives.[7]

Photodegradation

Photodegradation, or photolysis, involves the breakdown of chemical compounds by light energy. For benzoylureas, this process can occur in water and on soil surfaces. The rate and extent of photodegradation are influenced by factors such as light intensity and wavelength, and the presence of photosensitizers.[8] Similar to hydrolysis, photodegradation often involves the cleavage of the urea bridge.[9]

Microbial Degradation

Microbial degradation is a critical process in the dissipation of this compound insecticides in soil and aquatic systems.[3][5] A variety of soil microorganisms, including bacteria and fungi, are capable of utilizing benzoylureas as a source of carbon and energy.[3] The primary metabolic pathway involves the enzymatic cleavage of the urea linkage.[5] The rate of microbial degradation is influenced by soil type, organic matter content, moisture, temperature, and the composition of the microbial community.[9]

Soil Sorption and Mobility

The mobility of this compound insecticides in the environment is largely dictated by their sorption to soil particles and organic matter.[6] Due to their generally low water solubility and high octanol-water partition coefficients (Kow), these compounds tend to bind strongly to soil, which limits their potential for leaching into groundwater.[6][10] The soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) are key parameters used to quantify this behavior.[11]

Quantitative Data on Environmental Degradation

The following tables summarize the available quantitative data on the hydrolysis, photolysis, and soil degradation of several key this compound insecticides.

Table 1: Hydrolysis Half-lives (DT₅₀) of this compound Insecticides

| Compound | pH | Temperature (°C) | Half-life (days) | Citation(s) |

| Diflubenzuron | 5 | 25 | Stable (>28) | [6] |

| 7 | 25 | Stable (>28) | [6] | |

| 9 | 25 | 32 | [6] | |

| Acidic | - | >16 | [5] | |

| Alkaline | - | 1 | [5] | |

| Lufenuron | 5 | 25 | Stable (>5) | [12] |

| 7 | 25 | Stable (>5) | [12] | |

| 9 | 25 | Stable (>5) | [12] | |

| 9 | 50 | Accelerated degradation | [12] | |

| Novaluron | 5 | 25 | Stable | [1] |

| 7 | 25 | Stable | [1] | |

| 9 | 25 | 101 | [1] | |

| 9 | 50 | 1.2 | [1] | |

| Hexaflumuron | 5 | - | Stable | [10] |

| 7 | - | Stable | [10] | |

| 9 | - | 22.5 | [10] |

Table 2: Photodegradation Half-lives (DT₅₀) of this compound Insecticides

| Compound | Medium | Light Source/Conditions | Half-life (days) | Citation(s) |

| Novaluron | pH 5 buffer | Xenon lamp (equivalent to summer sunlight at 40°N) | 139 | [1] |

| Natural water (pH 8.25) | Xenon lamp (equivalent to spring sunlight at 35°N) | 31.3 | [8] | |

| Teflubenzuron | Soil | - | ~10 | [4] |

Table 3: Soil Degradation Half-lives (DT₅₀) of this compound Insecticides

| Compound | Soil Type | Condition | Half-life (days) | Citation(s) |

| Diflubenzuron | Various | Aerobic | 4 days - 4 months | [5] |

| Lufenuron | Sandy loam | Aerobic, 20°C | 9-24 | [12] |

| Sterilized sandy loam | Aerobic, 20°C | 17-83 | [12] | |

| Novaluron | Volcanic light clay, Alluvium clay loam | - | 6-43 | [13] |

| Hexaflumuron | Sandy loam | Anaerobic | 40-64 | [6] |

| Sandy loam (UK) | Aerobic | 110 | [10] | |

| Clay loam (UK) | Aerobic | 160 | [10] | |

| Silt loam (US) | Aerobic | 200 | [10] | |

| Sandy loam (US) | Aerobic | 280 | [10] | |

| Teflubenzuron | Humic sand | Aerobic | More rapid degradation | [14] |

| Sandy loam | Aerobic | Slower degradation | [14] | |

| Sandy loam | Anaerobic | ~6 times faster than aerobic | [14] |

Table 4: Soil Sorption Coefficients of this compound Insecticides

| Compound | Soil Type | K_d | K_oc | Citation(s) |

| Novaluron | Various | - | 6650-11813 | [15] |

| Teflubenzuron | Sand | - | - | [14] |

| Sandy loam | - | - | [14] | |

| Silt loam | - | - | [14] | |

| Clay loam | - | - | [14] |

Detailed Experimental Protocols

The environmental fate of this compound insecticides is typically investigated using standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that data are reliable and comparable across different studies and regulatory bodies.

Hydrolysis (OECD Guideline 111)

This guideline determines the rate of abiotic hydrolysis of a chemical as a function of pH.[16][17]

-

Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) and incubated in the dark at a constant temperature.[16][17]

-

Test Substance: Radiolabeled or non-labeled this compound of known purity.

-

Procedure:

-

Preparation of Solutions: Prepare sterile buffer solutions at pH 4 (e.g., acetate (B1210297) buffer), pH 7 (e.g., phosphate (B84403) buffer), and pH 9 (e.g., borate (B1201080) buffer).[16]

-

Application: Add the test substance to the buffer solutions at a concentration not exceeding 0.01 M or half its water solubility.[16]

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C).[16] A preliminary test at 50°C for 5 days can be conducted to estimate the rate of hydrolysis.[17]

-

Sampling: Collect aliquots from each solution at predetermined time intervals.[16]

-

Analysis: Analyze the samples to determine the concentration of the parent compound and any major hydrolysis products. High-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection is commonly used.[18][19] If a radiolabeled substance is used, liquid scintillation counting (LSC) can quantify the radioactivity.[20]

-

-

Data Analysis: The degradation rate constant (k) and the half-life (DT₅₀) are calculated assuming first-order kinetics.

Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)

This guideline evaluates the rate and pathway of degradation of a chemical in soil under aerobic and anaerobic conditions.[21][22]

-

Principle: The test substance is applied to soil samples, which are then incubated in the dark under controlled conditions of temperature and moisture.[21][22]

-

Test Substance: Typically, a ¹⁴C-labeled this compound is used to facilitate the tracking of the parent compound and its metabolites, and to establish a mass balance.[20]

-

Procedure:

-

Soil Selection and Preparation: Use representative soil types (e.g., sandy loam, silty loam) with known characteristics (pH, organic carbon content, microbial biomass).[22] The soil is typically sieved (<2 mm) and pre-incubated to stabilize microbial activity.[14]

-

Application: Apply the test substance to the soil at a concentration relevant to its agricultural use.[23]

-

Incubation:

-

Aerobic: Incubate the soil in a flow-through system that allows for the continuous supply of air and trapping of evolved ¹⁴CO₂ and volatile organic compounds.[20] Maintain a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water-holding capacity).[14]

-

Anaerobic: After an initial aerobic phase to establish degradation, flood the soil with water and purge the system with an inert gas (e.g., nitrogen) to create anaerobic conditions.[23]

-

-

Sampling: Collect soil samples at various time points over a period of up to 120 days.[21]

-

Extraction and Analysis: Extract the soil samples with appropriate solvents. Analyze the extracts by HPLC with radiometric and/or MS detection to identify and quantify the parent compound and its transformation products.[18][20]

-

-

Data Analysis: Determine the degradation pathway and calculate the DT₅₀ and DT₉₀ values for the parent compound and major metabolites.

Adsorption - Desorption Using a Batch Equilibrium Method (OECD Guideline 106)

This guideline is used to determine the soil sorption and desorption characteristics of a chemical.[24]

-

Principle: The test substance is equilibrated with a soil-water suspension. The concentration of the substance in the aqueous phase is measured at equilibrium, and the amount sorbed to the soil is calculated by difference.[24]

-

Test Substance: Radiolabeled or non-labeled this compound.

-

Procedure:

-

Soil and Solution Preparation: Use a range of characterized soil types. Prepare a solution of the test substance in 0.01 M CaCl₂.[24]

-

Equilibration: Add a known volume of the test substance solution to a known mass of soil in a centrifuge tube. Shake the suspension for a predetermined equilibration time at a constant temperature.

-

Separation and Analysis: Centrifuge the suspension to separate the soil and aqueous phases. Analyze the concentration of the test substance in the supernatant.

-

Desorption: After the adsorption phase, replace a portion of the supernatant with a fresh CaCl₂ solution and re-equilibrate to determine the extent of desorption.

-

-

Data Analysis: Calculate the soil sorption coefficient (K_d) and the organic carbon-normalized sorption coefficient (K_oc). The Freundlich or Langmuir isotherm models can be used to describe the sorption behavior over a range of concentrations.[11]

Degradation Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the primary degradation pathways of key this compound insecticides and the general workflows for the experimental protocols described above.

Degradation Pathways

Experimental Workflows

Analytical Methodologies

The analysis of this compound insecticides and their degradation products in environmental matrices requires sensitive and selective analytical methods.

-

Sample Preparation: Extraction techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly employed to isolate the analytes from complex matrices like soil and water.[19]

-

Chromatographic Separation: High-performance liquid chromatography (HPLC) is the most widely used technique for the separation of benzoylureas and their metabolites. Reversed-phase columns (e.g., C18) with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) and water are typically used.[18][19]

-

Detection:

-

UV Detection: Ultraviolet (UV) detection is a common and robust method for the quantification of benzoylureas.[18]

-

Mass Spectrometry (MS): Coupling HPLC with mass spectrometry (LC-MS or LC-MS/MS) provides high sensitivity and selectivity, enabling the confirmation of analyte identity and the identification of unknown metabolites.[11][18][25] Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization sources.[11][18]

-

Conclusion